
AZ-Dyrk1B-33
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AZ Dyrk1B 33は、デュアル特異性チロシンリン酸化調節キナーゼ1B(DYRK1B)の強力で選択的な阻害剤です。 この化合物は、DYRK1Bを阻害する高い特異性と有効性で知られており、特に細胞プロセスや疾患メカニズムの研究において、科学研究の貴重なツールとなっています .
作用機序
AZ Dyrk1B 33は、DYRK1Bのキナーゼ活性を選択的に阻害することで、その効果を発揮します。この化合物は、DYRK1BのATP結合部位に結合し、標的タンパク質のリン酸化を阻害します。 この阻害は、DYRK1Bによって調節されるシグナル伝達経路を混乱させ、細胞増殖の抑制やアポトーシスの増加などの細胞プロセスの変化につながります .
類似の化合物との比較
類似の化合物
AZ 191: 同様の効力を持ちますが、選択性プロファイルが異なる別の選択的DYRK1B阻害剤。
VER-239353: DYRK1AとDYRK1Bの両方に対して、ナノモルレベルの低い効力を示し、高い選択性を示します.
独自性
AZ Dyrk1B 33は、他のキナーゼよりもDYRK1Bに対して高い選択性を有しているため、オフターゲット効果なしにDYRK1B特異的な経路を研究するための貴重なツールとなっています。 siRNAによるDYRK1Bノックダウンと比較して、その独特の細胞効果は、その特異性と有効性をさらに強調しています .
生化学分析
Biochemical Properties
AZ-Dyrk1B-33 interacts with the Dyrk1B kinase, a member of the CMGC (CDK, MAPK, GSK, and CLK) superfamily of protein kinases . It acts as an ATP-competitive inhibitor, demonstrating distinct cellular effects when compared to DYRK1B knockdown through siRNA .
Cellular Effects
This compound has been shown to suppress inflammation in allergic contact dermatitis models and Th1/Th17 immune responses . It reduces ear inflammation and significantly reduces Th1 and Th17 cells in the regional lymph node .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the Dyrk1B kinase . This inhibition suppresses Th1 and Th17 differentiation and promotes regulatory T cells (Treg) differentiation . The mechanism involves enhancing FOXO1 signaling due to the suppression of FOXO1Ser329phosphorylation .
Temporal Effects in Laboratory Settings
It has been shown to demonstrate cellular in vitro activity .
Dosage Effects in Animal Models
In a murine contact hypersensitivity model of allergic contact dermatitis, mice treated with this compound showed reduced ear inflammation
Metabolic Pathways
It is known to interact with the Dyrk1B kinase, suggesting it may be involved in pathways regulated by this kinase .
Subcellular Localization
Given its role as a kinase inhibitor, it is likely to be found in locations where its target kinase, Dyrk1B, is active .
準備方法
合成経路と反応条件
AZ Dyrk1B 33の合成は、ピロロ[2,3-c]ピリジン誘導体であるコア構造の調製から始まり、いくつかの段階を踏みます。主な手順は以下のとおりです。
ピロロ[2,3-c]ピリジンコアの形成: これは、一連の環化反応によって達成されます。
置換反応: コア構造にさまざまな置換基を導入して、特異性と効力を高めます。
工業生産方法
AZ Dyrk1B 33の工業生産は、同様の合成経路に従いますが、より大規模に行われます。プロセスには以下のものがあります。
バルク合成: 制御された条件下での大規模化学反応。
化学反応の分析
反応の種類
AZ Dyrk1B 33は、そのピロロ[2,3-c]ピリジンコアに反応性部位が存在するため、主に置換反応を起こします。これらの反応には、以下のようなものがあります。
求核置換: 求核剤を導入して既存の置換基を置換します。
求電子置換: コア構造に求電子剤を付加します。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、以下のようなものがあります。
求核剤: アミンやチオールなど。
求電子剤: ハロゲンやアルキル化剤など。反応は通常、特異性と収率を確保するために、制御された温度とpH条件下で行われます.
主な生成物
これらの反応から生成される主な生成物は、置換基が修飾されたAZ Dyrk1B 33の誘導体であり、これらは構造活性相関を研究し、化合物の有効性を高めるために使用できます .
科学研究への応用
AZ Dyrk1B 33は、科学研究において幅広い用途を持ち、以下のようなものがあります。
化学: 酵素阻害と反応機構を研究するためのツールとして使用されます。
生物学: 細胞分化や増殖など、DYRK1Bによって調節される細胞プロセスを理解するのに役立ちます。
医学: 癌や神経変性疾患など、DYRK1Bが関与する疾患における潜在的な治療効果について調査されています。
科学的研究の応用
Diabetes Treatment
AZ-Dyrk1B-33 has been shown to enhance incretin-expressing cells and improve glucose control in diabetic models. A study using diabetic mice demonstrated that treatment with this compound led to:
- Increased Incretin Cell Numbers : The compound significantly increased the number of K-cells and L-cells, which are critical for incretin hormone production.
- Improved Glucose Tolerance : Oral glucose tolerance tests indicated that treated mice had lower glucose levels and improved clearance rates after glucose administration .
Parameter | Control Group | This compound Group |
---|---|---|
Random Glucose Levels | Higher | Significantly Lower |
OGTT Area Under Curve | Higher | Significantly Lower |
Incretin-expressing Cells | Fewer | Increased |
Immunological Applications
Recent findings suggest that this compound can modulate immune responses:
- Regulation of T Cell Differentiation : Inhibition of DYRK1B led to reduced differentiation of Th1 and Th17 cells while promoting regulatory T cell (Treg) differentiation. This was evidenced by increased FOXP3 expression in CD4+ T cells treated with the inhibitor .
Immune Response Parameter | Control Group | This compound Group |
---|---|---|
Th1 Cell Differentiation | Higher | Reduced |
Th17 Cell Differentiation | Higher | Reduced |
Treg Differentiation | Lower | Enhanced |
Cancer Research
This compound's role in cancer biology is under investigation, particularly regarding its effects on tumor cell survival and differentiation:
- Impact on Tumor Microenvironment : Studies indicate that DYRK1B inhibition may affect the tumor stroma's control over cancer cell behavior, potentially leading to reduced tumor growth and metastasis .
Case Study 1: Diabetes Model in Mice
In a controlled study involving diabetic BKS db/db mice, this compound was administered at a dosage of 10 mg/kg for three weeks. The results highlighted:
- No adverse effects on body weight or general health.
- Significant reductions in random glucose levels post-treatment.
- Enhanced incretin hormone responses during glucose challenges.
This study emphasizes this compound's potential as a therapeutic agent for managing diabetes through its effects on incretin-producing cells .
Case Study 2: Allergic Contact Dermatitis
In models of allergic contact dermatitis, this compound demonstrated an ability to suppress inflammation and promote Treg differentiation. Mice treated with the inhibitor exhibited:
- Reduced ear swelling compared to controls.
- Decreased populations of inflammatory Th cells in regional lymph nodes.
These findings suggest that this compound may offer new avenues for treating inflammatory conditions by modulating T cell responses .
類似化合物との比較
Similar Compounds
AZ 191: Another selective DYRK1B inhibitor with similar potency but different selectivity profiles.
VER-239353: Exhibits low nanomolar potency against both DYRK1A and DYRK1B, with high selectivity.
Uniqueness
AZ Dyrk1B 33 is unique due to its high selectivity for DYRK1B over other kinases, making it a valuable tool for studying DYRK1B-specific pathways without off-target effects. Its distinct cellular effects compared to DYRK1B knockdown through siRNA further highlight its specificity and effectiveness .
生物活性
AZ-Dyrk1B-33 is a potent, selective ATP-competitive inhibitor of the DYRK1B kinase, exhibiting significant biological activity with implications for various therapeutic applications, particularly in immunology and oncology. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
Overview of DYRK1B
DYRK1B (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1B) is a member of the DYRK family within the CMGC superfamily of protein kinases. It plays critical roles in cellular processes such as differentiation, proliferation, and survival in various tissues, including skeletal muscle and the testes. Elevated expression levels of DYRK1B have been implicated in several cancers, including colon carcinoma and pancreatic ductal adenocarcinoma .
This compound inhibits DYRK1B with an IC50 of 7 nM, making it a highly effective inhibitor with low cytotoxicity . The compound primarily functions by preventing the phosphorylation of target substrates involved in cellular signaling pathways. Specifically, it enhances FOXO1 signaling by inhibiting its phosphorylation at Ser329, which is critical for regulating CD4 T cell differentiation .
Inhibition of T Cell Differentiation
Research indicates that this compound suppresses the differentiation of Th1 and Th17 cells while promoting regulatory T cell (Treg) differentiation. This was demonstrated in a study utilizing a contact hypersensitivity (CHS) murine model where topical application of the inhibitor significantly reduced ear swelling in sensitized mice .
Table 1: Effects of this compound on T Cell Differentiation
Cell Type | Effect | Mechanism |
---|---|---|
Th1 | Suppressed | Downregulation of TBX21, IFNG |
Th17 | Suppressed | Downregulation of IL17A |
Treg | Promoted | Upregulation of FOXP3 |
Case Studies
In vivo studies involving BKS db/db mice showed that oral administration of this compound (10 mg/kg) was well-tolerated over three weeks without significant adverse effects . Furthermore, RNA sequencing analysis revealed that treatment with this compound led to the upregulation of Treg signature genes such as CTLA4 and ICOS while downregulating Th1 and Th17 signature genes .
Implications for Cancer Therapy
Given its role in modulating immune responses and its potential to influence tumor microenvironments, this compound may serve as a novel therapeutic agent for treating conditions characterized by dysregulated immune responses or cancer. The inhibition of DYRK1B has shown promise in reducing tumor viability in various cancer models by affecting pathways related to cell survival and proliferation .
特性
IUPAC Name |
1-benzyl-3-(2-methylpyrimidin-4-yl)pyrrolo[2,3-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4/c1-14-21-10-8-18(22-14)17-13-23(12-15-5-3-2-4-6-15)19-11-20-9-7-16(17)19/h2-11,13H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCUSHJQJWKYTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2=CN(C3=C2C=CN=C3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。